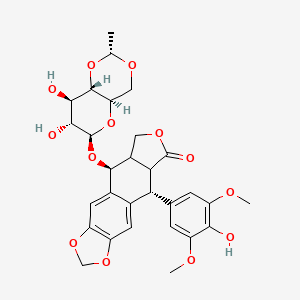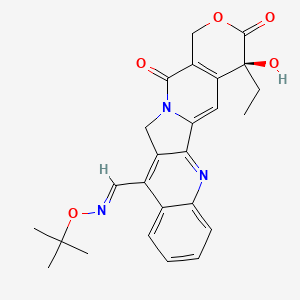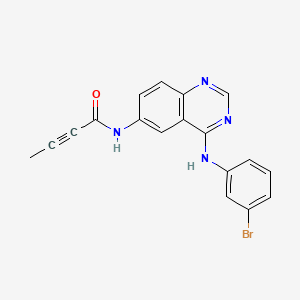
Lucitanib
Overview
Description
Lucitanib is an investigational drug that is being studied for its potential in treating advanced solid tumors, including metastatic breast cancer. It is a protein kinase inhibitor that targets vascular endothelial growth factor receptors 1, 2, and 3, fibroblast growth factor receptors 1 and 2, and platelet-derived growth factor receptors alpha and beta .
Mechanism of Action
Target of Action
Lucitanib is a potent inhibitor of multiple tyrosine kinases that play a pivotal role in tumorigenesis and angiogenesis . The primary targets of this compound are the vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1-3), the fibroblast growth factor receptors 1 and 2 (FGFR1-2), and the platelet-derived growth factor receptors alpha and beta (PDGFRα/β) .
Mode of Action
This compound’s mode of action involves the inhibition of these tyrosine kinases . By targeting FGFR1 and 2, this compound disrupts the fibroblast growth factor pathway, which is often overexpressed in various cancers and is associated with tumor growth and survival .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the fibroblast growth factor and vascular endothelial growth factor pathways . By inhibiting FGFR1-2 and VEGFR1-3, this compound disrupts these pathways, leading to a decrease in tumor growth and survival . Additionally, this compound’s inhibition of PDGFRα/β may also affect other downstream effects related to cell proliferation and angiogenesis .
Pharmacokinetics
This compound’s pharmacokinetics were best described by a 2-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and first-order elimination . Large between-subject pharmacokinetic variability was partially explained by body weight .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in tumor growth and survival . This is achieved through the disruption of the fibroblast growth factor and vascular endothelial growth factor pathways, which are often overexpressed in various cancers .
Biochemical Analysis
Biochemical Properties
Lucitanib interacts with various enzymes and proteins, primarily the vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, fibroblast growth factor receptors (FGFRs) 1 and 2, and the platelet-derived growth factor receptors alpha and beta . These interactions are crucial in biochemical reactions, as they block the activity of these receptors, thereby inhibiting processes such as angiogenesis that are essential for tumor growth and metastasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking VEGF, FGF, and PDGF receptors, which play key roles in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these receptors, this compound can potentially slow down or stop the growth of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the tyrosine kinase activity of VEGFRs 1‒3, FGFRs 1‒3, and PDGFRs alpha/beta . This inhibition disrupts the signaling pathways these receptors are involved in, leading to reduced angiogenesis and potentially slowing or stopping tumor growth .
Preparation Methods
The synthesis of Lucitanib involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a naphthalenecarboxamide structure, which is a core component of this compound . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are designed to ensure high purity and yield, utilizing advanced techniques in organic synthesis and process optimization .
Chemical Reactions Analysis
Lucitanib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Lucitanib has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying protein kinase inhibition and signal transduction pathways. In biology, it is used to investigate the mechanisms of angiogenesis and tumor growth. In medicine, this compound is being evaluated in clinical trials for its efficacy in treating various types of cancer, including breast cancer .
Comparison with Similar Compounds
Lucitanib is unique in its ability to target multiple protein kinases simultaneously, which distinguishes it from other similar compounds. Some of the similar compounds include other protein kinase inhibitors such as sunitinib, sorafenib, and pazopanib. These compounds also target vascular endothelial growth factor receptors but may differ in their specificity and efficacy . This compound’s multi-target approach provides a broader spectrum of activity, potentially leading to improved therapeutic outcomes .
Properties
IUPAC Name |
6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDVHEFYRIWYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147356 | |
| Record name | Lucitanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058137-23-7 | |
| Record name | Lucitanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058137-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucitanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058137237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lucitanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lucitanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUCITANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP449XA4BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Lucitanib?
A: this compound exhibits potent inhibitory activity against multiple tyrosine kinase receptors. Its primary targets include fibroblast growth factor receptors 1-3 (FGFR1-3), vascular endothelial growth factor receptors 1-3 (VEGFR1-3), and platelet-derived growth factor receptors α/β (PDGFRα/β). [, , ]
Q2: How does this compound affect tumor growth and angiogenesis?
A: this compound disrupts critical signaling pathways involved in tumor development and progression. By inhibiting VEGFRs, it effectively blocks angiogenesis, depriving tumors of the necessary blood supply for growth and metastasis. [, , ] Additionally, inhibition of FGFRs, particularly FGFR1, disrupts signaling cascades crucial for tumor cell proliferation, survival, and potentially resistance to endocrine therapies in certain cancers. [, , ]
Q3: Does this compound demonstrate activity in tumors harboring specific genetic alterations?
A: Research indicates that this compound demonstrates significant activity in tumors with fibroblast growth factor (FGF) pathway aberrations, particularly FGFR1 amplification and potentially FGF3/4/19 amplification (located on chromosome 11q). [, , ] These aberrations are observed in a subset of cancers, including breast and lung cancers. [, , ]
Q4: Does this compound exhibit immunomodulatory effects within the tumor microenvironment?
A: Preclinical studies in syngeneic mouse models reveal that this compound possesses immunomodulatory properties. Treatment led to an increase in CD3+, CD8+, and CD4+ T cells within the spleen, suggesting an enhancement of the adaptive immune response. [] Conversely, a decrease in dendritic cells and monocyte-derived suppressor cells was also observed, indicating a potential modulation of the immunosuppressive tumor microenvironment. []
Q5: Is there evidence that this compound’s antitumor activity involves more than just VEGFR2 inhibition?
A: While this compound potently inhibits VEGFR2, studies suggest that its antitumor activity is not solely dependent on this mechanism. Researchers observed that specific VEGFR2 inhibitors did not fully recapitulate the pharmacodynamic and antitumor effects of this compound in certain tumor models. [] This suggests that the combined inhibition of multiple tyrosine kinases, including FGFRs and PDGFRs, contributes to its overall efficacy. []
Q6: What is the molecular formula and weight of this compound?
A6: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data of this compound. Further investigation in chemical databases or publications focusing on its chemical synthesis would be required to obtain this information.
Q7: How is this compound administered, and what is its pharmacokinetic profile?
A: this compound is administered orally. [, , ] It exhibits a favorable pharmacokinetic profile with a half-life of 31-40 hours, making it suitable for once-daily dosing. [] this compound concentrations in tumor tissue are higher than in plasma, indicating good tumor penetration. []
Q8: Does body weight influence this compound pharmacokinetics?
A: Yes, body weight has been identified as a significant covariate influencing this compound clearance and volume of distribution. [] This suggests that dose adjustments based on body weight might be necessary to optimize efficacy and minimize variability in drug exposure. []
Q9: What in vitro models have been used to study this compound activity?
A: Researchers have utilized a variety of cancer cell lines to investigate this compound's effects in vitro, including lung cancer, [] bladder cancer, [] breast cancer, [, , , , , , ] and endometrial cancer cells. [] These studies have assessed this compound's impact on cell viability, proliferation, and downstream signaling pathways.
Q10: Is there preclinical evidence supporting the use of this compound in combination therapies?
A: Yes, preclinical studies demonstrate enhanced antitumor effects when this compound is combined with other anticancer agents. Combinations with immune checkpoint inhibitors, such as anti-PD-1, resulted in increased T-cell infiltration into the tumor microenvironment and improved efficacy in several models. [] Moreover, combining this compound with PI3K/Akt/mTOR inhibitors exhibited synergistic effects in FGFR-dependent breast cancer models, highlighting the potential for combination therapies. []
Q11: Has the efficacy of this compound been evaluated in clinical trials?
A: Yes, this compound has been evaluated in several clinical trials involving patients with advanced solid tumors, including breast cancer, lung cancer, and nasopharyngeal carcinoma. [, , , , , ] These studies have explored various dosing regimens and combinations with other therapies.
Q12: What are the potential mechanisms of resistance to this compound?
A: While clinical data is still emerging, preclinical studies suggest that several mechanisms might contribute to this compound resistance. One key mechanism involves mutations in the FGFR kinase domain, specifically at the "gatekeeper" residue. [] These mutations can hinder drug binding and reduce its inhibitory activity. []
Q13: Can FGFR1 amplification contribute to resistance to other therapies in ER+ breast cancer?
A: Research suggests that FGFR1 amplification may play a role in resistance to endocrine therapies and CDK4/6 inhibitors in ER+ breast cancer. [, ] This highlights the potential need for combination therapies targeting both FGFR1 and ER signaling in this subset of patients. [, ]
Q14: What are the common adverse events associated with this compound treatment?
A: Clinical trials have identified hypertension as a common side effect of this compound, likely related to its inhibition of VEGFRs. [, , ] Other frequently reported adverse events include asthenia, proteinuria, nausea, hypothyroidism, and headache. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)







